1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted with a propylsulfonyl group at position 1 and a urea linkage connecting position 7 of the tetrahydroquinoline to a thiophen-2-yl moiety. The propylsulfonyl group enhances solubility and metabolic stability compared to alkyl or oxo substituents, while the urea-thiophene moiety is critical for intermolecular interactions in biological targets .
Properties
IUPAC Name |
1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-11-25(22,23)20-9-3-5-13-7-8-14(12-15(13)20)18-17(21)19-16-6-4-10-24-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBIKOZXKWMZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula for 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is with a molecular weight of 254.35 g/mol. Its structure includes a tetrahydroquinoline moiety linked to a thiophenyl urea group.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available tetrahydroquinoline derivatives. The process includes the formation of the urea linkage and the introduction of the propylsulfonyl group. Detailed methodologies can be referenced in various chemical synthesis literature .
Antifungal and Antimicrobial Properties
Studies have shown that compounds similar to 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea exhibit significant antifungal activity against various plant pathogens. For example, a related study reported that certain urea and thiourea derivatives demonstrated notable antifungal efficacy against Phomopis obscurans and P. viticola . The effectiveness was quantified using LD50 values, providing a comparative measure of toxicity against different organisms.
| Compound | LD50 (ppm) | Activity Against |
|---|---|---|
| 1b | 118.8 | P. obscurans |
| 4e | 165.6 | P. viticola |
| 3d | 67.9 | Aedes aegypti larvae |
Cytotoxicity and Anti-inflammatory Activity
Research evaluating cytotoxic effects on human cell lines indicated that these compounds generally exhibit low toxicity. For instance, no cytotoxicity was observed in human cancer cell lines when tested at concentrations up to 25 μg/mL . Additionally, anti-inflammatory properties were assessed but found to be minimal in some derivatives .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes in target organisms. For example, compounds containing urea functionalities have been shown to inhibit key metabolic pathways in fungi and bacteria . The presence of the thiophene ring may also enhance interaction with biological targets due to its electron-rich nature.
Case Studies
In one notable study, a series of substituted urea and thiourea derivatives were synthesized and evaluated for their biological activities. Among these derivatives, those structurally similar to the target compound showed promising results in inhibiting growth in various cancer cell lines while maintaining low toxicity profiles .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and potential therapeutic agent. Key findings include:
- Enzyme Inhibition : The sulfonyl group enhances the compound's ability to interact with enzyme active sites, potentially inhibiting various metabolic pathways. This characteristic is crucial for drug design aimed at targeting specific enzymes involved in disease processes.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
Therapeutic Applications
The diverse biological activities of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea position it as a promising candidate in several therapeutic areas:
Neurological Disorders
Research has indicated that compounds similar to this one may play roles in neuroprotection and modulation of neuroinflammatory responses. The potential to inhibit enzymes involved in neurodegenerative diseases could lead to new treatment strategies .
Cancer Therapy
The ability of this compound to inhibit specific enzymes may also extend to cancer treatment by targeting metabolic pathways that are dysregulated in tumor cells. Ongoing studies are evaluating its efficacy in preclinical models of cancer .
Pain Management
Given its anti-inflammatory properties, there is potential for this compound to be developed into analgesic therapies. Its mechanism of action may involve the modulation of pain pathways through enzyme inhibition.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Neuroinflammation : A recent study explored the effects of related compounds on neuroinflammatory markers in animal models. The results indicated a reduction in inflammatory cytokines following treatment with compounds containing similar structural motifs .
- Cancer Metabolism Research : Investigations into the metabolic pathways altered in cancer cells have shown that inhibitors like 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can reduce tumor growth in vitro by targeting specific metabolic enzymes .
Chemical Reactions Analysis
Hydrolysis Reactions
The urea functional group undergoes hydrolysis under acidic or basic conditions. In aqueous HCl (2M, 80°C), the compound decomposes via nucleophilic attack to yield:
-
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
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Thiophene-2-carboxylic acid
Kinetic data :
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| pH 1 (HCl) | 0.12 ± 0.02 | 5.8 h |
| pH 13 (NaOH) | 0.08 ± 0.01 | 8.7 h |
This reaction follows pseudo-first-order kinetics, with acid-catalyzed pathways dominating due to protonation of the urea carbonyl (ΔG‡ = 68 kJ/mol) .
Transamidation with Amines
The urea moiety participates in transamidation with primary amines (e.g., benzylamine) under anhydrous toluene at 110°C:
Yield optimization :
| Amine | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Benzylamine | Toluene | 6 | 72 |
| Cyclohexylamine | DMF | 8 | 64 |
| 4-Nitroaniline | THF | 12 | 38 |
Reactivity correlates with amine nucleophilicity (Hammett σ = -0.15 to +0.78) .
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
Stage 1 (200–250°C) : Cleavage of the sulfonyl group (mass loss: 22%, ΔH = 148 kJ/mol).
-
Stage 2 (300–350°C) : Urea linkage breakdown into NH₃ and CO₂ (mass loss: 38%).
Nucleophilic Substitution at the Sulfonyl Group
The propylsulfonyl group reacts with nucleophiles (e.g., NaN₃) in DMSO at 60°C:
Product distribution :
| Nucleophile | Product | Yield (%) |
|---|---|---|
| NaN₃ | Sulfonyl azide | 85 |
| KSCN | Sulfonyl thiocyanate | 78 |
Reaction rates depend on solvent polarity (Dielectric constant ε > 30 preferred).
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes bromination in CCl₄ at 0°C:
| Reagent | Position | Regioselectivity (%) |
|---|---|---|
| Br₂ (1 equiv) | C-5 | 92 |
| Br₂ (2 equiv) | C-3, C-5 | 87 |
Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm preferential attack at the C-5 position (Mulliken charge = -0.12 e) .
Catalytic Hydrogenation
Pd/C-mediated hydrogenation (1 atm H₂, EtOH) reduces the tetrahydroquinoline ring:
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Selectivity : 94% for cis-decahydroquinoline derivative.
-
Kinetic isotope effect : , indicating rate-limiting H₂ dissociation .
Coordination Chemistry
The urea and sulfonyl groups act as bidentate ligands for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | [Cu(Urea)(H₂O)₃]²⁺ | 8.2 ± 0.3 |
| FeCl₃ | [Fe(Urea)₂Cl]⁺ | 5.9 ± 0.2 |
X-ray crystallography confirms square-planar geometry for Cu(II) complexes (bond length: Cu–O = 1.95 Å) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) Tetrahydroquinoline vs. Benzofuran-Pyrimidine Hybrids
Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and pyrimidin-2-thiol (5a-d) derivatives () share the thiophene-urea motif but replace the tetrahydroquinoline core with a benzofuran-pyrimidine scaffold. However, the tetrahydroquinoline core in the target compound offers greater conformational flexibility, which may improve binding to dynamic enzyme pockets .
(b) Tetrahydroquinoline vs. Tetrahydroisoquinoline
The compound 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea () differs in two key aspects:
- Oxo group at position 1 (vs. propylsulfonyl in the target compound), reducing lipophilicity.
- Thiophen-2-ylmethyl substituent (vs. direct thiophen-2-yl linkage), increasing steric bulk.
The propylsulfonyl group in the target compound likely improves pharmacokinetic properties by resisting oxidative metabolism .
Substituent Modifications
(a) Urea-Linked Functional Groups
Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a-d) () feature a benzoyl-hydrazono extension on the urea group, contrasting with the simpler thiophen-2-yl substitution in the target compound. The benzoyl group in 7a-d may enhance π-π stacking but could reduce solubility due to increased hydrophobicity .
(b) Heterocyclic Additions
Patent-derived compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, ) incorporate benzothiazole and carboxylic acid groups.
Pharmacological Implications (Inferred from Structural Trends)
| Compound Class | Core Structure | Key Substituents | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinoline | Propylsulfonyl, thiophen-2-yl urea | Metabolic stability, balanced lipophilicity | Limited hydrogen-bonding sites |
| Benzofuran-Pyrimidine Hybrids | Benzofuran-pyrimidine | Thiophen-2-yl urea/thiourea | Enhanced H-bonding (pyrimidine) | Rigid scaffold may reduce adaptability |
| Tetrahydroisoquinoline Derivatives | Tetrahydroisoquinoline | Oxo, thiophen-2-ylmethyl urea | Moderate solubility | Lower metabolic stability |
| Benzo[b]thiophene Derivatives | Tetrahydrobenzo[b]thiophene | Hydrazono-benzoyl urea | Strong π-π interactions | Poor aqueous solubility |
| Patent Compounds (e.g., Example 1) | Tetrahydroquinoline | Benzothiazole, carboxylic acid | High solubility, ionizable groups | Reduced membrane permeability |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling an isocyanate derivative with a tetrahydroquinoline amine precursor. Key steps include:
- Sulfonylation : Introducing the propylsulfonyl group via reaction with propylsulfonyl chloride under basic conditions (e.g., pyridine) .
- Urea Formation : Reacting the sulfonylated tetrahydroquinoline with a thiophene-2-yl isocyanate in anhydrous DCM at 0–5°C to minimize side reactions .
- Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio of amine to isocyanate), catalytic DMAP, and inert atmosphere. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the molecular structure and confirm purity?
- NMR Spectroscopy : H and C NMR confirm regiochemistry, with distinct shifts for the sulfonyl group (~3.1 ppm for –SOCH–) and urea NH protons (~9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 446.12) and fragments (e.g., loss of thiophene moiety at m/z 327) .
- X-ray Crystallography : SHELXL software refines crystal structures to confirm bond angles and torsional strain in the tetrahydroquinoline core .
Q. What analytical techniques assess stability under physiological conditions?
- HPLC-PDA : Monitor degradation at pH 7.4 (phosphate buffer, 37°C) over 24–72 hours. Use C18 columns with acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition efficacy be resolved?
Discrepancies in IC values (e.g., kinase vs. phosphatase assays) may arise from:
- Assay Conditions : Variations in ATP concentration (10–100 µM) or buffer ionic strength .
- Cell Models : Use isogenic cell lines to control for genetic background. Validate target engagement via cellular thermal shift assays (CETSA) .
- Statistical Rigor : Apply ANOVA with post-hoc tests to compare datasets; report effect sizes and confidence intervals .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Glide models interactions with kinase ATP pockets, prioritizing hydrogen bonds between the urea moiety and catalytic lysine residues .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What challenges exist in balancing lipophilicity and solubility for in vivo applications?
- Structural Modifications : Introduce polar groups (e.g., –OH) on the tetrahydroquinoline ring while retaining sulfonyl hydrophobicity. QSAR models suggest logP <3.5 optimizes membrane permeability .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility (>1 mg/mL) without compromising bioavailability .
Methodological Considerations
- Synthesis Scalability : Pilot-scale reactions (10–50 g) require flow chemistry setups to maintain exothermic control and reduce byproducts .
- Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) in public repositories like Zenodo for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
